Cas no 62247-00-1 ((3-Chlorophenyl)(pyridin-3-yl)methanone)

(3-Chlorophenyl)(pyridin-3-yl)methanone is a versatile aromatic ketone compound featuring both pyridine and chlorophenyl functional groups. Its bifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. The presence of the chlorophenyl moiety enhances its reactivity in cross-coupling reactions, while the pyridine ring contributes to its utility as a ligand or building block in heterocyclic chemistry. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in research and industrial applications. Its well-defined molecular architecture allows for precise modifications, making it a preferred choice for targeted synthetic pathways.
(3-Chlorophenyl)(pyridin-3-yl)methanone structure
62247-00-1 structure
Product Name:(3-Chlorophenyl)(pyridin-3-yl)methanone
CAS No:62247-00-1
MF:C12H8ClNO
MW:217.651021957397
CID:452618
PubChem ID:2748413
Update Time:2025-06-08

(3-Chlorophenyl)(pyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-Chlorophenyl)(pyridin-3-yl)methanone
    • (3-chlorophenyl)-pyridin-3-ylmethanone
    • Methanone, (3-chlorophenyl)-3-pyridinyl-
    • (3-chlorophenyl)(pyridin-3-yl)methanone(SALTDATA: FREE)
    • 3-Chlorphenyl-3-pyridyl-keton
    • m-chlorophenyl-3-pyridylmethanone
    • MFCD01108847
    • BS-38349
    • SCHEMBL15646031
    • AKOS000279780
    • FT-0756794
    • EN300-70230
    • 3-(3-Chlorobenzoyl)pyridine
    • 62247-00-1
    • DTXSID50372724
    • CS-0258456
    • Z608483112
    • MDGKXQYPOIIMHW-UHFFFAOYSA-N
    • (3-chlorophenyl)(3-pyridinyl)methanone
    • MDL: MFCD01108847
    • Inchi: 1S/C12H8ClNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H
    • InChI Key: MDGKXQYPOIIMHW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 217.02900
  • Monoisotopic Mass: 217.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.96600

(3-Chlorophenyl)(pyridin-3-yl)methanone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (3-Chlorophenyl)(pyridin-3-yl)methanone

Introduction to (3-Chlorophenyl)(pyridin-3-yl)methanone (CAS No: 62247-00-1)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (3-Chlorophenyl)(pyridin-3-yl)methanone, with the CAS number 62247-00-1, has garnered significant attention due to its versatile applications in synthetic chemistry and medicinal research. This compound, characterized by its unique structural framework, has been extensively studied for its potential pharmacological properties and its role in the synthesis of more complex molecules.

The molecular structure of (3-Chlorophenyl)(pyridin-3-yl)methanone consists of a benzene ring substituted with a chlorine atom at the 3-position and a pyridine ring linked through a methanone moiety. This bifunctional design not only enhances its reactivity but also opens up numerous possibilities for further chemical modifications. The presence of both chlorophenyl and pyridinyl groups makes it an attractive intermediate in the synthesis of various bioactive compounds.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting specific biological pathways. (3-Chlorophenyl)(pyridin-3-yl)methanone has been identified as a promising scaffold for such inhibitors due to its ability to interact with biological targets through multiple binding sites. Studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory and metabolic disorders, making them potential candidates for drug development.

One of the most compelling aspects of (3-Chlorophenyl)(pyridin-3-yl)methanone is its role in the synthesis of heterocyclic compounds, which are known for their diverse biological activities. Researchers have leveraged its structural features to develop novel molecules with enhanced pharmacological properties. For instance, modifications at the pyridine ring have been found to modulate the binding affinity and selectivity of these compounds, leading to improved therapeutic outcomes.

The synthetic utility of (3-Chlorophenyl)(pyridin-3-yl)methanone extends beyond pharmaceutical applications. It has been widely used in organic synthesis as a key intermediate in the preparation of more complex molecules. Its reactivity allows for facile functionalization at multiple positions, enabling chemists to construct intricate molecular architectures. This has led to the development of new methodologies for constructing heterocyclic frameworks, which are essential in many areas of chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of (3-Chlorophenyl)(pyridin-3-yl)methanone. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have been instrumental in designing more effective derivatives with improved pharmacokinetic profiles. The integration of experimental data with computational predictions has streamlined the drug discovery process, making it more efficient and cost-effective.

The versatility of (3-Chlorophenyl)(pyridin-3-yl)methanone also lies in its ability to serve as a precursor for various functional materials. For instance, it has been used in the synthesis of organic semiconductors and catalysts, where its unique electronic properties contribute to the performance of these materials. This interdisciplinary approach highlights the broad applicability of this compound beyond traditional pharmaceuticals.

In conclusion, (3-Chlorophenyl)(pyridin-3-yl)methanone (CAS No: 62247-00-1) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal researchers alike. As our understanding of its properties continues to grow, so too will its applications in advancing scientific knowledge and developing innovative solutions to global challenges.

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